molecular formula C22H20N4O3S B2976650 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide CAS No. 946356-47-4

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2976650
CAS No.: 946356-47-4
M. Wt: 420.49
InChI Key: VNWACTGAXOEFBX-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a synthetic chemical compound with the molecular formula C22H20N4O3S and a molecular weight of 420.48 g/mol . This naphthalene-sulfonamide derivative is designed for research applications and is not intended for diagnostic or therapeutic use. Compounds featuring the sulfonamide functional group attached to an aniline moiety are of significant scientific interest due to their wide range of potential pharmacological activities, which can include antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory properties . The specific structure of this compound, which incorporates a naphthalene ring system and a methoxy-methylpyrimidine group, suggests potential for application in materials science. Similar diaminopyrimidinyl sulfonate derivatives have been synthesized and shown to exhibit substantial nonlinear optical (NLO) properties, making them candidates for research in areas such as optoelectronics, optical fibers, and telecommunication technologies . The mechanism of action for sulfonamide compounds in a biological context often involves competitive inhibition of enzymatic processes. As an example, the antibacterial activity of some sulfonamides is achieved by competitively inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis . Researchers can utilize this compound to explore its specific physicochemical characteristics and biochemical interactions. The product is provided with guaranteed high purity and is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-15-23-21(14-22(24-15)29-2)25-18-8-10-19(11-9-18)26-30(27,28)20-12-7-16-5-3-4-6-17(16)13-20/h3-14,26H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWACTGAXOEFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure with a naphthalene core linked to a sulfonamide moiety and a pyrimidine derivative. Its molecular formula is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 428.51 g/mol. The presence of functional groups such as methoxy and amino enhances its biological reactivity and interaction with various biological targets.

Research indicates that this compound operates through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of specific enzymes involved in inflammatory pathways. Notably, it inhibits urokinase-type plasminogen activator (uPA), which is crucial in tissue remodeling and inflammation, with a binding affinity (Ki value) of approximately 0.62 nM.
  • Induction of Apoptosis : Analogous compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, related naphthalene derivatives have been identified as potent inducers of apoptosis in various cell lines, indicating potential anti-cancer properties .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it modulates inflammatory pathways by interacting with proteins involved in these processes. The compound's ability to inhibit uPA suggests its potential utility in treating inflammatory diseases.

Anticancer Potential

The compound's structural similarities to other naphthalene derivatives suggest potential anticancer activity. Compounds within this class have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines, such as T47D and HCT116 cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Apoptosis Induction : A study reported that naphthalenes can induce apoptosis via caspase activation in cancer cells, with EC50 values ranging from 37 to 44 nM across different cell lines .
  • Inhibition Studies : Another study highlighted that related compounds effectively inhibited tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer models .
  • Inflammatory Modulation : Research indicated that similar sulfonamide derivatives could significantly reduce inflammatory markers in vitro, supporting their role as therapeutic agents for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrimidine-naphthalene sulfonamide architecture. Below is a comparative analysis with key analogues:

Compound Molecular Weight Key Substituents Biological Activity Structural Highlights
N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide (Target) 446.5 6-Methoxy-2-methylpyrimidine, naphthalene sulfonamide Not explicitly reported Rigid naphthalene core; pyrimidine with methoxy and methyl groups for steric/electronic modulation
N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]naphthalene-2-sulfonamide (CAS: 10128-55-9) 428.46 Benzoxazinone, naphthalene sulfonamide Fluorescent properties; high thermal stability Dimeric crystal structure; strong π-π stacking; UV absorption at 275 nm
2-(4-Methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (CAS: 349145-08-0) 437.48 Acetamide, 4-methylpyrimidine, sulfamoyl Potential kinase inhibition Flexible acetamide linker; sulfamoyl group for solubility
N-(3-((4-(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)propyl)naphthalene-2-sulfonamide (25m) 610.7 Imidazothiazole, pyrimidine, naphthalene sulfonamide Pan-RAF inhibitor (IC₅₀ < 50 nM) Extended planar system for kinase binding; methoxyphenyl for hydrophobic interactions

Crystallographic and Conformational Insights

  • Target Compound vs. Pyrimidine Derivatives: describes a pyrimidine derivative (N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) with dihedral angles of 12.8°–86.1° between the pyrimidine and aryl rings, influencing molecular planarity and intermolecular interactions . The target compound’s pyrimidine moiety likely adopts similar torsional flexibility, affecting its binding to biological targets.
  • Naphthalene Sulfonamide vs. Benzoxazinone: The benzoxazinone derivative (CAS: 10128-55-9) crystallizes in a monoclinic system with dimeric packing via π-π interactions and C–H⋯O bonds . In contrast, the target compound’s naphthalene sulfonamide group may favor similar stacking but with pyrimidine-directed hydrogen bonding (e.g., N–H⋯O=S).

Pharmacological Potential

  • Kinase Inhibition : Compound 25m () demonstrates potent pan-RAF inhibition, attributed to its imidazothiazole-pyrimidine-sulfonamide architecture . The target compound’s pyrimidine and sulfonamide groups may similarly engage kinase ATP-binding pockets.
  • Antimicrobial Activity : Pyrimidine derivatives in exhibit antibacterial and antifungal properties, likely due to hydrogen bonding with microbial enzymes . The methoxy group in the target compound could enhance membrane penetration.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
AminationPd(OAc)₂, Xantphos, K₂CO₃, 110°C65–75≥95%
SulfonylationNaphthalene-2-sulfonyl chloride, pyridine, RT80–85≥98%

How is the crystal structure of this compound determined, and what challenges arise in resolving twinning or disorder?

Methodological Answer:
X-ray crystallography using SHELX programs is standard for structural elucidation . Challenges include:

  • Twinning : Non-merohedral twinning (e.g., twin law [100 010 101]) requires integration with TWINABS and refinement using SHELXL .
  • Disorder : Partial occupancy of flexible groups (e.g., methoxy or methyl) is modeled with restraints (SIMU/DELU) and validated via residual electron density maps.
  • Data Collection : High-resolution data (θ > 25°) on a diffractometer (e.g., Stoe IPDS) with Mo-Kα radiation (λ = 0.71073 Å) minimizes errors .

Q. Table 2: Crystallographic Data (Hypothetical Example)

ParameterValue
Space GroupC2/c
a, b, c (Å)41.307, 4.599, 12.223
β (°)93.65
V (ų)2317.4
R₁ (I > 2σ)0.039
Twin Ratio0.357:0.643

How do hydrogen bonding and π-π interactions influence the compound’s supramolecular assembly?

Methodological Answer:
Intermolecular interactions are critical for stability and packing:

  • Hydrogen Bonds : N–H···N/O and O–H···S bonds (2.8–3.2 Å) connect sulfonamide and pyrimidine moieties, forming 1D chains .
  • π-π Stacking : Naphthalene and pyrimidine rings exhibit face-to-face stacking (centroid distance: 3.59 Å), stabilizing the lattice .
  • Validation : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H-bonding ≈ 25%, π-π ≈ 15%) .

Advanced Consideration : Twinning or disorder may distort interaction metrics, necessitating DFT optimization (e.g., Gaussian09) to validate experimental geometries .

What structural modifications enhance the compound’s bioactivity, and how are they validated?

Methodological Answer:

  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., –CF₃ at C6) to improve metabolic stability. Synthesize via nucleophilic substitution .
  • Sulfonamide Optimization : Replace naphthalene with fluorophenyl groups to enhance lipophilicity (logP assay) .
  • Validation :
    • In Vitro Assays : IC₅₀ measurements (e.g., kinase inhibition).
    • ADMET Prediction : SwissADME for bioavailability; AutoDock for target binding .

Q. Table 3: Bioactivity Comparison (Hypothetical)

DerivativeTarget (IC₅₀, nM)logP
Parent Compound1502.8
–CF₃ Analog853.2
Fluorophenyl Analog1203.5

How should researchers resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Twinning vs. Disorder : Compare refinement metrics (R₁, wR₂) for twinned (SHELXL) vs. untwinned models. Use the Hamilton test (p < 0.05) to select the correct model .
  • NMR Discrepancies : Assign peaks via 2D experiments (HSQC, HMBC). For example, ambiguous aromatic signals are resolved via NOESY correlations .
  • Statistical Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar compounds .

Which computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking : AutoDock Vina or Glide (Schrödinger) for binding mode prediction. Use PyMOL for visualization .
  • MD Simulations : GROMACS to assess stability (RMSD < 2 Å over 100 ns) .
  • QM/MM : Gaussian09 for electronic properties (e.g., HOMO-LUMO gap) to explain reactivity .

Note : Cross-validate computational results with experimental SAR data to avoid overfitting .

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